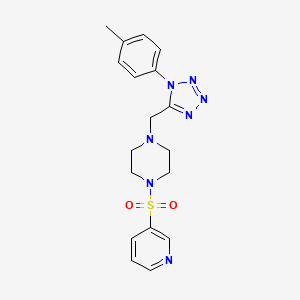
1-(pyridin-3-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives is highlighted in the papers, where different substituents on the piperazine ring lead to compounds with potential medicinal properties. For instance, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole is described as a simple and efficient process, with the compounds characterized by spectral analysis . Another paper reports a robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, which involves nucleophilic aromatic substitution, hydrogenation, and iodination . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The papers provided do not directly analyze the molecular structure of "1-(pyridin-3-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine", but they do confirm the structures of synthesized compounds using techniques like 1H NMR and ESI MS . These techniques are essential for verifying the correct molecular structure of synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives often include reductive amination, amide hydrolysis, and N-alkylation . These reactions are key to forming the desired bonds and introducing functional groups that confer the biological activity of the compounds. The papers suggest that these reactions are carefully optimized to achieve the desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are determined by their functional groups and molecular structure. While the papers do not provide specific data on the physical and chemical properties of "1-(pyridin-3-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine", they do discuss the importance of these properties in relation to the biological activity of the compounds. For example, the affinity constants of certain piperazine derivatives for dopamine receptors are determined through in vitro assays, indicating their potential as receptor ligands .
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives, due to their structural versatility and biological activities, have been extensively studied for various therapeutic applications. These compounds often serve as key scaffolds in drug design due to their ability to interact with a wide range of biological targets.
Antitubercular Activity : Piperazine and its analogues have shown significant potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Their role as essential subunits in potent anti-TB molecules highlights their importance in addressing this global health challenge (Girase et al., 2020).
Dipeptidyl Peptidase IV Inhibitors : Piperazine derivatives have been explored for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors, a validated target for the treatment of type 2 diabetes mellitus. Research in finding new DPP IV inhibitors is intense due to the recent approval of marketed compounds and the unknown long-term side effects (Mendieta et al., 2011).
Chemokine Receptor CCR3 Antagonists : Small molecule antagonists for the chemokine receptor CCR3, which is implicated in allergic diseases such as asthma, have included (bi)piperidine and piperazine derivatives. Their development offers a promising approach for treating these conditions (Willems & IJzerman, 2009).
Central Nervous System (CNS) Acting Drugs : The review on functional chemical groups likely to become a source for CNS acting drugs includes piperazine derivatives, highlighting their potential effects ranging from depression to euphoria and convulsion. This indicates their potential in developing treatments for CNS disorders (Saganuwan, 2017).
Eigenschaften
IUPAC Name |
1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-15-4-6-16(7-5-15)25-18(20-21-22-25)14-23-9-11-24(12-10-23)28(26,27)17-3-2-8-19-13-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGZHYYYLKJSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-3-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

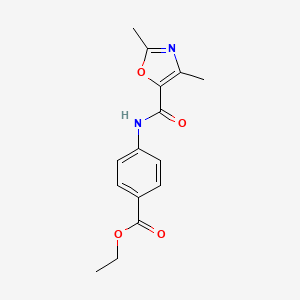
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2505410.png)
![N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2505411.png)
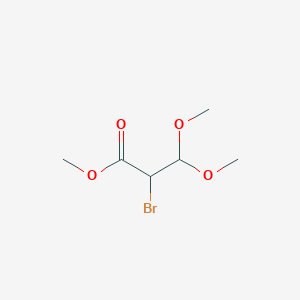
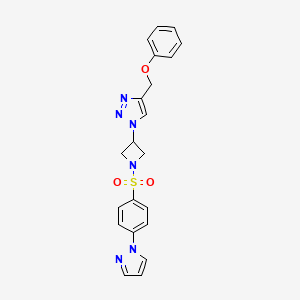

![N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505416.png)


![2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2505424.png)
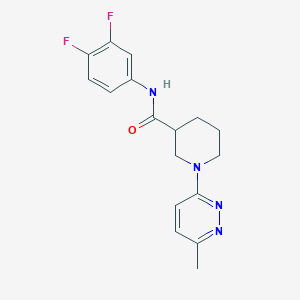
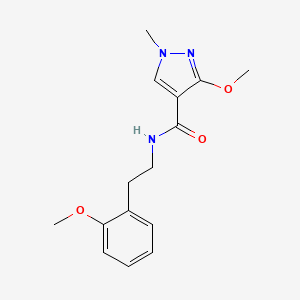
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2505429.png)
![{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B2505430.png)